Falcarindiol

Descripción general

Descripción

El falcarindiol es un compuesto poliyínico que se encuentra en diversas plantas, particularmente en la familia Apiaceae, que incluye zanahorias, eneldo y perejil . Es conocido por sus propiedades antifúngicas y es el principal compuesto responsable del amargor en las zanahorias . El this compound ha despertado un interés significativo debido a sus potenciales propiedades para la salud, incluidos los efectos anticancerígenos y antiinflamatorios .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El falcarindiol puede aislarse de fuentes naturales como Oplopanax elatus y zanahorias. La preparación implica extracción seguida de purificación mediante técnicas como la cromatografía en gel de sílice y la cromatografía líquida de alta resolución preparativa (HPLC) . El compuesto se identifica y confirma mediante el análisis de datos espectrales .

Métodos de Producción Industrial

La producción industrial de this compound se basa principalmente en su extracción de fuentes naturales. El proceso implica la cosecha del material vegetal, seguida de la extracción con solventes y la purificación mediante técnicas cromatográficas para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El falcarindiol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los triples enlaces presentes en el compuesto.

Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo se pueden utilizar para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Antipathogenic Applications

Falcarindiol has been identified as a promising antipathogenic agent, particularly against Pseudomonas aeruginosa , a pathogen responsible for various infections. Research indicates that this compound significantly inhibits several virulence factors associated with this bacterium.

Key Findings:

- In a study using a burned mouse model infected with P. aeruginosa, treatment with this compound resulted in a survival rate of 90% after four days, compared to 0% in the control group .

- The compound was shown to repress virulence-related genes, including those involved in the type III secretion system and quorum sensing, which are critical for the pathogenicity of P. aeruginosa .

Table 1: Efficacy of this compound Against Pseudomonas aeruginosa

| Treatment Group | Survival Rate (%) | Virulence Factors Inhibited |

|---|---|---|

| Control | 0 | None |

| Low Dose (10 mg/kg) | 66.7 | T3SS, lasIR, rhlIR, fliC, fliG, phzA1, phzA2 |

| High Dose (20 mg/kg) | 100 | T3SS, lasIR, rhlIR, fliC, fliG, phzA1, phzA2 |

Anticancer Applications

This compound exhibits significant anticancer properties across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis preferentially in cancer cells while sparing normal cells.

Key Findings:

- In colorectal cancer models, this compound not only inhibited tumor growth but also exhibited a synergistic effect when combined with 5-fluorouracil (5-FU), an established chemotherapeutic agent .

- The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), leading to apoptosis in cancer cells .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Synergistic Agents |

|---|---|---|

| Colorectal Cancer | Induces ER stress and apoptosis | 5-Fluorouracil |

| Breast Cancer | Caspase-dependent cell death | Bortezomib |

| Hepatocellular Carcinoma | Enhances cisplatin sensitivity | Cisplatin |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases. It has been shown to modulate inflammatory pathways effectively.

Key Findings:

Mecanismo De Acción

El falcarindiol ejerce sus efectos a través de varios mecanismos:

Inducción de Estrés del Retículo Endoplásmico: Esto lleva a la muerte de las células cancerosas al interrumpir el plegamiento de proteínas y causar estrés celular.

Inhibición de la Percepción del Quorum: El this compound inhibe la percepción del quorum en Pseudomonas aeruginosa, reduciendo la producción de factores de virulencia y la formación de biopelículas.

Modulación de la Microbiota Intestinal: Afecta la composición de la microbiota intestinal, lo que puede contribuir a sus efectos anticancerígenos.

Comparación Con Compuestos Similares

Compuestos Similares

Falcarinol: Otro poliyínico que se encuentra en la misma familia de plantas, conocido por sus propiedades anticancerígenas.

Falcarindiol-3-acetato: Un derivado del this compound con actividades biológicas similares.

Singularidad

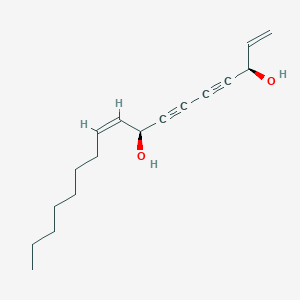

El this compound es único debido a sus dos grupos hidroxilo y triples enlaces conjugados, que contribuyen a su reactividad química y actividades biológicas distintivas . Su capacidad para inhibir la percepción del quorum e inducir estrés del retículo endoplásmico lo diferencia de otros compuestos similares .

Actividad Biológica

Falcarindiol (FAD) is a natural polyyne compound predominantly found in plants of the Apiaceae family, such as carrots and parsley. It has garnered attention for its diverse biological activities, particularly its anticancer, anti-inflammatory, and antibacterial properties. This article synthesizes current research findings on this compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has been shown to preferentially induce apoptosis in colorectal and breast cancer cells while sparing normal epithelial cells.

- Endoplasmic Reticulum (ER) Stress Induction : FAD induces ER stress, activating the unfolded protein response (UPR), which plays a crucial role in promoting cell death in cancer cells. Studies indicate that inhibiting components of the UPR can reduce FAD-induced apoptosis, while enhancing ER stress can potentiate its effects .

- Caspase-Dependent Pathway : In breast cancer cells, this compound-induced cell death is mediated through a caspase-dependent mechanism. This suggests that FAD may activate apoptotic pathways that are critical for eliminating malignant cells .

- Synergistic Effects with Chemotherapeutics : this compound has shown promising synergistic effects when combined with established chemotherapeutic agents like 5-fluorouracil (5-FU) and bortezomib. This combination enhances the overall cytotoxic effect against cancer cells, potentially leading to improved therapeutic outcomes .

Anti-Inflammatory and Antibacterial Activities

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory and antibacterial effects:

- Anti-Inflammatory Activity : FAD has been reported to reduce inflammation markers in various models, contributing to its potential use in treating inflammatory diseases .

- Antibacterial Activity : Studies have demonstrated that this compound possesses antibacterial properties against a range of pathogens, including mycobacteria. This suggests its potential application as a natural antimicrobial agent .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-YWALDVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030449 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-87-5 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does falcarindiol exert its anti-inflammatory effects?

A1: this compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. Studies suggest that this effect is mediated through the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (Stat1) activation, which are key transcription factors involved in the inflammatory response [].

Q2: Does this compound affect glucose uptake, and if so, how?

A2: Yes, research indicates that this compound can stimulate both basal and insulin-dependent glucose uptake in adipocytes and myotubes []. This effect appears to be partially mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ) [], a key regulator of glucose and lipid metabolism.

Q3: What is the role of this compound in plant defense mechanisms?

A3: this compound acts as a phytoalexin, a compound produced by plants in response to pathogen attack []. It exhibits antifungal activity, inhibiting the growth of several fungal strains [, ]. This antifungal effect may be attributed to its ability to interact with and disrupt fungal cell membranes [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H24O2, and its molecular weight is 260.37 g/mol.

Q5: What spectroscopic data are available for characterizing this compound?

A5: this compound has been extensively characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, , , , , ]

- Mass Spectrometry (MS) [, , ]

- Infrared (IR) spectroscopy []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Studies have shown that the presence of a hydroxyl group at the C-3 position of falcarinol-type polyacetylenes is important for their bioactivity, with the oxidized form, falcarinon, exhibiting significantly less growth inhibitory effects []. Additionally, the presence of a terminal double bond in this compound analogues has been linked to potent anti-proliferative effects []. Further SAR studies are needed to fully elucidate the relationship between specific structural features and the diverse biological activities of this compound and its analogues.

Q7: What types of in vitro models have been used to study the biological activity of this compound?

A7: this compound has been investigated in various in vitro models, including:

- Human cancer cell lines (e.g., colorectal, leukemia, gastric adenocarcinoma) [, , , , , ]

- Murine macrophage and endothelial cell lines [, , ]

- Rat primary astrocytes []

- Human intestinal epithelial cells (both normal and cancerous) []

Q8: Are there any animal studies investigating the potential of this compound?

A8: Yes, animal studies have demonstrated the potential therapeutic benefits of this compound in various contexts. For instance, in a mouse model of Pseudomonas aeruginosa infection, this compound treatment significantly reduced mortality, highlighting its potential as an anti-virulence agent []. Another study in mice demonstrated the protective effects of this compound against carbon tetrachloride-induced hepatotoxicity, likely through its antioxidant activity and induction of glutathione S-transferase enzymes [].

Q9: What analytical methods are commonly used to quantify this compound in plant materials and biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying this compound [, , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also employed for analysis [].

Q10: Are there rapid and efficient extraction techniques available for isolating this compound from plant sources?

A10: Yes, ultrasonic-assisted extraction (UAE) has proven to be a more efficient and time-saving alternative to traditional extraction methods for isolating polyacetylenes, including this compound, from carrots []. This method utilizes ultrasound waves to enhance the extraction process, resulting in higher yields and reduced extraction times.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.